molecular formula C6H4BBrClFO2 B2999521 3-Bromo-5-chloro-2-fluorophenylboronic acid CAS No. 2377608-61-0

3-Bromo-5-chloro-2-fluorophenylboronic acid

Cat. No.: B2999521
CAS No.: 2377608-61-0
M. Wt: 253.26
InChI Key: NMOPQYMXMOJAJG-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-fluorophenylboronic acid (CAS: [1451393-00-2]]) is a trihalogenated arylboronic acid with substituents at the 2-, 3-, and 5-positions of the benzene ring. Its molecular formula is C₆H₄BBrClFO₂, and it is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The electron-withdrawing effects of bromo, chloro, and fluoro substituents enhance its reactivity in coupling reactions while influencing solubility and stability.

Properties

IUPAC Name

(3-bromo-5-chloro-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrClFO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOPQYMXMOJAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Br)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-Bromo-5-chloro-2-fluorobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions are carefully controlled to ensure high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Oxidation: Phenols.

    Substitution: Substituted phenylboronic acids.

Scientific Research Applications

Chemistry: 3-Bromo-5-chloro-2-fluorophenylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions . It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Biology and Medicine: In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors . The unique electronic properties imparted by the bromine, chlorine, and fluorine substituents make this compound a valuable tool in drug discovery and development.

Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a key reagent in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Positional Isomers

Compound Name CAS Number Substituent Positions Molecular Formula Key Differences Reference
3-Bromo-4-chloro-2-fluorophenylboronic acid [N/A] Br (3), Cl (4), F (2) C₆H₄BBrClFO₂ Chloro at 4-position instead of 5 (BB-4321)
3-Bromo-6-chloro-2-fluorophenylboronic acid [1451393-00-2] Br (3), Cl (6), F (2) C₆H₄BBrClFO₂ Chloro shifted to 6-position (FA-1892)
5-Bromo-3-chloro-2-fluorophenylboronic acid [1305322-97-7] Br (5), Cl (3), F (2) C₆H₄BBrClFO₂ Bromo and chloro positions swapped (HC-3520)

Impact of Substituent Position :

  • Reactivity : The 5-chloro substituent in the target compound creates a steric and electronic environment distinct from analogs with chloro at the 4- or 6-positions. For example, the 5-chloro group may direct coupling reactions to specific sites in partner aryl halides.
  • Solubility: Positional changes influence polarity; analogs with substituents closer to the boronic acid group (e.g., 2-fluoro) may exhibit lower solubility in non-polar solvents.

Substituent-Type Variants

Compound Name CAS Number Substituents Molecular Formula Key Differences Reference
3-Bromo-5-chloro-2-methoxyphenylboronic acid [2096341-68-1] Br (3), Cl (5), OMe (2) C₇H₇BBrClO₃ Methoxy replaces fluoro at 2-position
3-Bromo-5-fluoro-2-methoxyphenylboronic acid [N/A] Br (3), F (5), OMe (2) C₇H₇BBrFO₃ Chloro replaced by fluoro at 5-position
(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid [2096342-38-8] Cl (3), F (2), CF₃ (5) C₇H₄BClF₄O₂ Bromo replaced by CF₃ at 5-position

Impact of Substituent Type :

  • Electronic Effects : Methoxy (electron-donating) vs. fluoro (electron-withdrawing) at the 2-position alters the boronic acid’s Lewis acidity. Methoxy groups reduce reactivity in Suzuki couplings compared to fluoro.
  • Steric Hindrance : Bulky groups like trifluoromethyl (CF₃) at the 5-position (as in ) may hinder coupling efficiency but improve metabolic stability in drug candidates.

Halogen-Reduced Analogs

Compound Name CAS Number Substituents Molecular Formula Key Differences Reference
3-Bromo-2-fluorophenylboronic acid [352535-97-8] Br (3), F (2) C₆H₅BBrFO₂ Lacks 5-chloro substituent
(3-Bromo-5-chlorophenyl)boronic acid [1186403-17-7] Br (3), Cl (5) C₆H₅BBrClO₂ Lacks 2-fluoro substituent

Impact of Reduced Halogenation :

  • Reactivity : The absence of 2-fluoro or 5-chloro groups simplifies the electronic profile but may reduce coupling efficiency with sterically hindered substrates.
  • Stability : Fewer electron-withdrawing groups may increase susceptibility to protodeboronation under basic conditions.

Biological Activity

3-Bromo-5-chloro-2-fluorophenylboronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. Its unique halogenation pattern enhances its biological activity, making it a valuable compound in the development of pharmaceuticals, particularly as enzyme inhibitors and receptor modulators. This article provides a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C6H4BBrClF
  • Molecular Weight : 218.82 g/mol
  • Purity : ≥ 98%

The compound's structure allows for diverse reactivity in organic synthesis, particularly in Suzuki-Miyaura coupling reactions which are pivotal for forming carbon-carbon bonds in complex molecules.

The mechanism by which boronic acids exert their biological effects often involves:

  • Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine residues in active sites of serine proteases, inhibiting their function.
  • Receptor Modulation : The presence of halogens can influence the binding affinity to various receptors, enhancing or diminishing biological responses.

Study on Boronic Acids as Enzyme Inhibitors

A significant study explored the use of boronic acids as inhibitors for proteolytic enzymes. The research highlighted that certain structural modifications, such as halogen substitutions, can enhance binding affinity and selectivity towards target enzymes . This suggests that this compound may similarly exhibit enhanced enzyme inhibition properties due to its unique substituents.

Application in Drug Development

Another case study focused on the development of boron-containing drugs targeting cancer cells. The study demonstrated that compounds with similar structures effectively disrupted cancer cell proliferation through targeted enzyme inhibition . This positions this compound as a potential candidate for further investigation in anticancer drug development.

Data Table: Biological Activity Comparison

Compound NameActivity TypeTarget Organism/EnzymeReference
This compoundAntibacterialE. coli, S. aureus
2-Chloro-5-fluorophenolEnzyme InhibitionSerine Proteases
Boron-containing anticancer agentsCancer Cell ProliferationVarious Cancer Cell Lines

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